molecular formula C16H20N2O2 B6292076 Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate CAS No. 639505-39-8

Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate

Cat. No.: B6292076
CAS No.: 639505-39-8
M. Wt: 272.34 g/mol
InChI Key: BWMCGZQHMKYQIS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate is a compound that features a piperidine ring and an indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and indole structures makes it a versatile molecule for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequently, the piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity for these targets. This dual interaction can lead to significant pharmacological effects, making the compound a valuable candidate for drug development.

Comparison with Similar Compounds

  • Ethyl piperidine-3-carboxylate
  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
  • N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl)

Comparison: Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for drug design, allowing for the exploration of various pharmacological activities. Its dual-ring structure provides opportunities for selective targeting of molecular pathways, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

ethyl 3-piperidin-4-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)15-14(11-7-9-17-10-8-11)12-5-3-4-6-13(12)18-15/h3-6,11,17-18H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMCGZQHMKYQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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